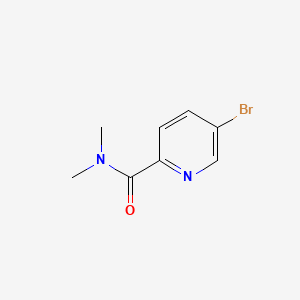

5-bromo-N,N-dimethylpicolinamide

Übersicht

Beschreibung

5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.

Molecular Structure Analysis

The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

One of the notable applications of 5-bromo derivatives is in the synthesis of phenothiazines via Smiles rearrangement, highlighting its role in developing compounds with potential pharmacological activities. The process involves the condensation of amino-bromo derivatives with o-halonitrobenzenes, leading to compounds exhibiting a wide spectrum of activities, including neuroleptic, diuretic, sedative, antihistamine, and analgesic properties. Additionally, these compounds have shown significant effects against cancer, making them valuable for biomedical screening in search of better medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).

In the field of material science, a study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the compound's remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This application underscores the compound's utility in developing materials with specific photophysical and photochemical properties beneficial for medical applications, especially in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological and Biological Research

Further exploring its applications in pharmacological research, derivatives of 5-bromo compounds, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and their stereostructures investigated. Research on these compounds includes analyzing their antitumor activity and the effect of stereochemistry on PI3Kα kinase inhibition, showcasing the chemical's relevance in discovering novel therapeutic agents. The study highlights how minor alterations in the chemical structure can significantly impact biological activity, emphasizing the importance of stereochemistry in drug development (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Chemical Synthesis and Drug Development

The versatility of 5-bromo-N,N-dimethylpicolinamide and its derivatives extends to the synthesis of chiral amino alcohols from L-leucine, demonstrating its utility in creating chiral solvating agents for chiral carboxylic acids such as ibuprofen and mandelic acid. This application is crucial in the pharmaceutical industry, where the synthesis of chiral compounds plays a significant role in drug development (Li Yuan-yuan, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHFAPOFNDZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628486 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N-dimethylpicolinamide | |

CAS RN |

845305-86-4 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

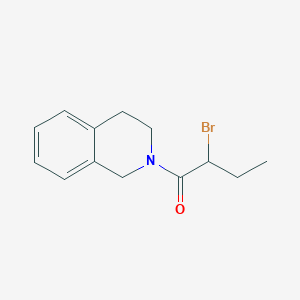

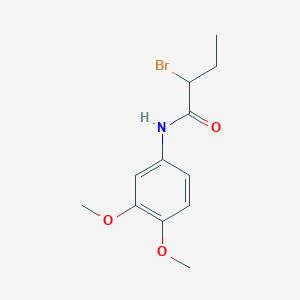

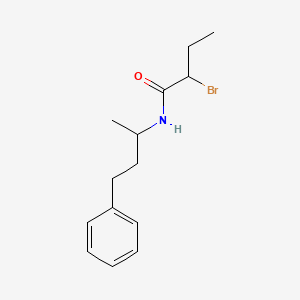

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)